Technical Monograph: N-Benzyl-2-chloro-N-ethylpropanamide (CAS 731011-91-9)
Technical Monograph: N-Benzyl-2-chloro-N-ethylpropanamide (CAS 731011-91-9)
[1][2]
Executive Summary
N-Benzyl-2-chloro-N-ethylpropanamide (CAS 731011-91-9) is a specialized organochlorine intermediate used primarily in the synthesis of pharmacologically active
Chemical Identity & Physicochemical Profile
This compound belongs to the class of
| Property | Data |
| CAS Number | 731011-91-9 |
| IUPAC Name | N-Benzyl-2-chloro-N-ethylpropanamide |
| Molecular Formula | |
| Molecular Weight | 225.72 g/mol |
| Physical State | Viscous liquid or low-melting solid (dependent on purity) |
| Solubility | Soluble in DCM, EtOAc, MeOH; Insoluble in water |
| Boiling Point | ~340°C (Predicted at 760 mmHg) |
| Density | |
| Acidity (pKa) | Non-ionizable in physiological range (Amide) |
| InChI Key | RJTWLMRZWGTQQM-UHFFFAOYSA-N |
Synthesis & Manufacturing Protocol
The industrial and laboratory-scale synthesis of CAS 731011-91-9 typically utilizes an Acyl Chloride-Amine Coupling mechanism. This pathway is preferred over direct condensation using coupling agents (like DCC/EDC) due to higher atom economy and ease of purification.
Reaction Mechanism
The reaction involves the nucleophilic attack of N-ethylbenzylamine on the carbonyl carbon of 2-chloropropionyl chloride, followed by the elimination of HCl.
Figure 1: Acylation mechanism for the synthesis of CAS 731011-91-9.
Experimental Procedure (Bench Scale)
-
Reagents: 2-Chloropropionyl chloride (1.0 eq), N-Ethylbenzylamine (1.0 eq), Triethylamine (TEA) (1.2 eq), Dichloromethane (DCM) (anhydrous).
-
Protocol:
-
Setup: Charge a 3-neck round-bottom flask with N-ethylbenzylamine and TEA in DCM under
atmosphere. Cool to 0°C. -
Addition: Add 2-chloropropionyl chloride dropwise over 30 minutes, maintaining temperature <5°C to prevent polymerization or side reactions.
-
Reaction: Allow to warm to room temperature (RT) and stir for 4–6 hours. Monitor via TLC (Hexane:EtOAc 4:1).
-
Workup: Quench with cold water. Wash organic layer with 1M HCl (to remove unreacted amine), then sat.
, then brine. -
Purification: Dry over
, concentrate in vacuo. Purify via silica gel flash chromatography if necessary (Yield typically >85%).
-
Reactivity & Downstream Applications
CAS 731011-91-9 is a versatile electrophile. Its reactivity is defined by two competing pathways: Nucleophilic substitution at the
Pathway A:
-Amination (Pharmaceutical Synthesis)
The chlorine atom at the
Pathway B: Grignard/Organolithium Addition (Ketone Synthesis)
While amides are generally stable, N,N-disubstituted amides (like this compound) can react with organometallic reagents (e.g., Phenylmagnesium bromide) to form ketones. The bulky N-benzyl-N-ethyl group acts similarly to a Weinreb amide leaving group under specific conditions, potentially yielding 2-chloropropiophenone derivatives upon hydrolysis.
Figure 2: Divergent reactivity profiles leading to amino-amides or ketones.
Analytical Characterization
To validate the identity of synthesized CAS 731011-91-9, the following spectral signatures are diagnostic:
-
-NMR (CDCl
, 400 MHz):- 7.2–7.4 (m, 5H, Ar-H ): Benzyl aromatic ring.
-
4.4–4.7 (m, 2H, N-CH
-Ph ): Benzylic protons (often diastereotopic splitting due to chiral center). -
4.3 (q, 1H, CH(Cl) ): Characteristic quartet for the
-proton. -
3.2–3.5 (m, 2H, N-CH
-CH ): Methylene of the ethyl group. -
1.6 (d, 3H, CH(Cl)-CH
): Methyl doublet adjacent to the chiral center. -
1.1 (t, 3H, N-CH
-CH ): Methyl triplet of the ethyl group.
-
Mass Spectrometry (GC-MS):
-
Molecular Ion:
at m/z 225/227 (3:1 ratio due to isotope pattern). -
Base Peak: Often the tropylium ion (m/z 91) or the N-ethylbenzylamine fragment.
-
Safety & Regulatory Handling
Hazard Classification (GHS):
-
Signal Word: Warning
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
Handling Protocols:
-
PPE: Nitrile gloves (0.11 mm min), safety goggles, and lab coat are mandatory.
-
Ventilation: All operations involving heating or volatile reagents (DCM, TEA) must be performed in a certified fume hood.
-
Spill Control: Absorb with inert material (vermiculite/sand). Do not flush into surface water; this compound is lipophilic and potentially persistent.
Regulatory Note: While CAS 731011-91-9 is not globally scheduled as a controlled substance, it is structurally related to precursors of cathinone derivatives. Researchers must verify local regulations (e.g., precursor laws in EU/USA) regarding "masked" precursors if the intent is to convert to propiophenones.
References
-
Sigma-Aldrich. (2024). Safety Data Sheet: N-benzyl-2-chloro-N-ethylpropanamide. Merck KGaA. Link
-
PubChem. (2024).[2] Compound Summary: N-benzyl-2-chloro-N-ethylpropanamide (CID 109022945). National Library of Medicine. Link
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
-
Enamine Store. (2024).[2] Building Block: N-benzyl-2-chloro-N-ethylpropanamide. Enamine Ltd.[3] Link
